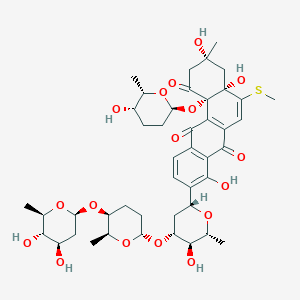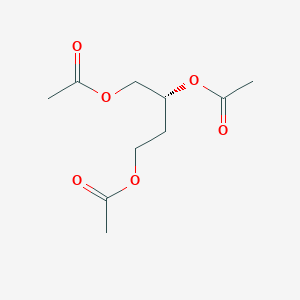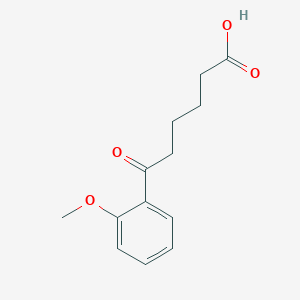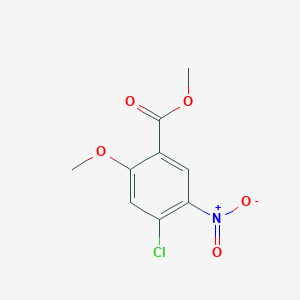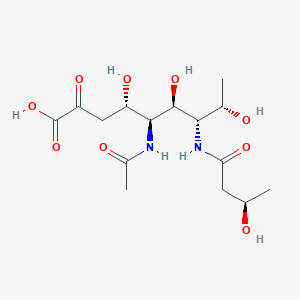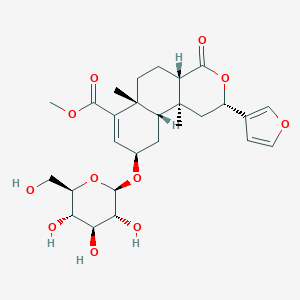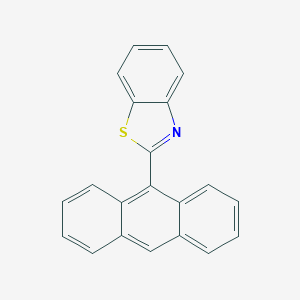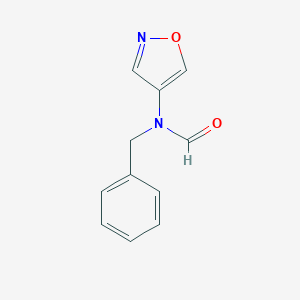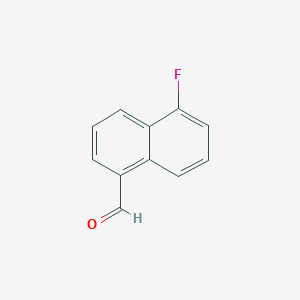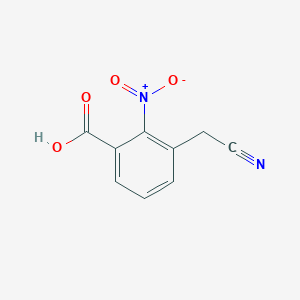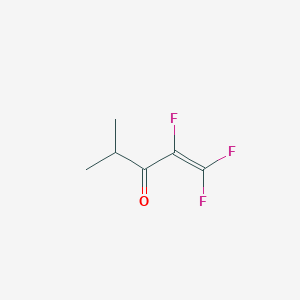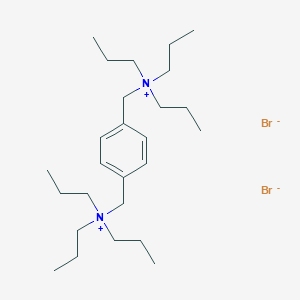
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as bisquaternary ammonium dibromide. This compound is known for its antimicrobial properties and has been used as a disinfectant in various settings.
作用機序
The mechanism of action of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the disruption of the cell membrane of microorganisms. This compound is able to penetrate the cell membrane and disrupt the normal functioning of the microorganism, leading to its death. This mechanism of action has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents.
生化学的および生理学的効果
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been found to have minimal toxicity and has been used in various settings as a disinfectant. It has been found to be effective in preventing the growth of microorganisms and has been used in the development of new antimicrobial agents. However, this compound has been found to have some side effects, including skin irritation and respiratory problems.
実験室実験の利点と制限
One of the main advantages of using ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in lab experiments is its effectiveness against a wide range of microorganisms. This compound has been found to be effective in preventing the growth of drug-resistant microorganisms and has been used in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have some side effects, including skin irritation and respiratory problems.
将来の方向性
In the future, there is a need for further research on the use of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) in various scientific research applications. There is a need for further research on the mechanism of action of this compound and its effectiveness against various microorganisms. Additionally, there is a need for further research on the potential side effects of this compound and ways to mitigate these side effects. Finally, there is a need for further research on the development of new antimicrobial agents based on the structure of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
Conclusion:
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) is a quaternary ammonium compound that has been widely used in scientific research. It has been found to be effective against a wide range of microorganisms and has been used in the development of new antimicrobial agents. This compound has a mechanism of action that involves the disruption of the cell membrane of microorganisms, leading to their death. While this compound has some limitations, it has the potential to be an effective tool in scientific research. Further research is needed to fully understand the potential of this compound and to develop new antimicrobial agents based on its structure.
合成法
The synthesis of ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) involves the reaction of p-Phenylenediamine with tripropylamine and then with hydrobromic acid. The resulting product is then quaternized with methyl iodide to form the final compound. This synthesis method has been widely used in the laboratory setting and has been found to be effective in producing high-quality ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide).
科学的研究の応用
Ammonium, (p-Phenylenedimethylene)bis(tripropyl-, dibromide) has been used in a variety of scientific research applications. It has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This compound has been used in the development of new antimicrobial agents and has been found to be effective in preventing the growth of drug-resistant microorganisms.
特性
CAS番号 |
101710-67-2 |
|---|---|
製品名 |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE |
分子式 |
C26H50Br2N2 |
分子量 |
550.5 g/mol |
IUPAC名 |
tripropyl-[[4-[(tripropylazaniumyl)methyl]phenyl]methyl]azanium;dibromide |
InChI |
InChI=1S/C26H50N2.2BrH/c1-7-17-27(18-8-2,19-9-3)23-25-13-15-26(16-14-25)24-28(20-10-4,21-11-5)22-12-6;;/h13-16H,7-12,17-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
PGNORPNZLVMPSF-UHFFFAOYSA-L |
SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
正規SMILES |
CCC[N+](CCC)(CCC)CC1=CC=C(C=C1)C[N+](CCC)(CCC)CCC.[Br-].[Br-] |
同義語 |
(p-Phenylenedimethylene)bis(tripropylammonium bromide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





